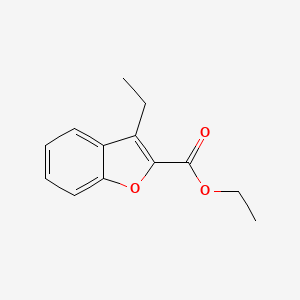
3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is a chemical compound with a complex structure that includes a dimethylamino group and nitrile functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile typically involves the reaction of dimethylaminoethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The nitrile groups can participate in nucleophilic addition reactions, further modifying the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-((2-(Dimethylamino)ethyl)azanediyl)bis(methylene)bis(naphthalen-2-olato-κ4N,N′,O,O′)-titanium(IV): Similar structure but includes titanium coordination.
6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(benzo[d][1,3]dioxol-5-olato-κ4N,N′,O,O′)-titanium(IV): Contains benzo[d][1,3]dioxole groups and titanium coordination.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
67602-77-1 |
|---|---|
Molekularformel |
C10H18N4 |
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
3-[2-cyanoethyl-[2-(dimethylamino)ethyl]amino]propanenitrile |
InChI |
InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
HTXPBCJOWXOHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


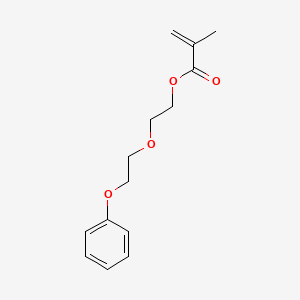
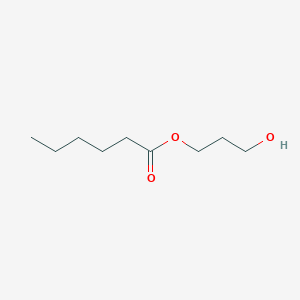



![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)

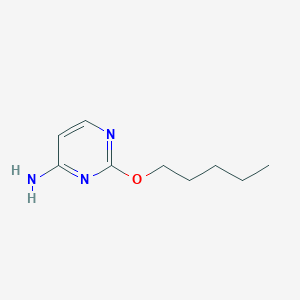

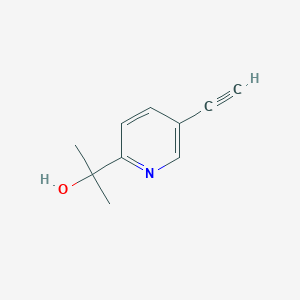
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)

